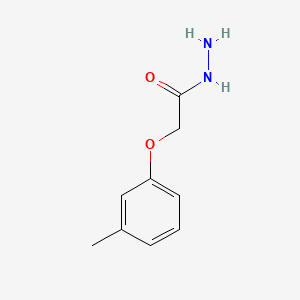

2-(3-Methylphenoxy)acetohydrazide

Übersicht

Beschreibung

2-(3-Methylphenoxy)acetohydrazide is a chemical compound with the CAS Number: 36304-38-8. It has a molecular weight of 180.21 and its IUPAC name is 2-(3-methylphenoxy)acetohydrazide . It is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-(3-Methylphenoxy)acetohydrazide were not found, a general procedure for synthesizing similar compounds involves refluxing compounds like o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone .Molecular Structure Analysis

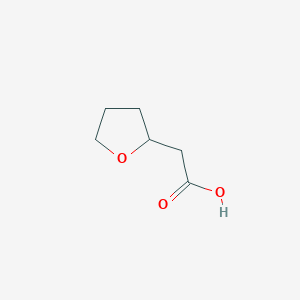

The molecular structure of 2-(3-Methylphenoxy)acetohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

2-(3-Methylphenoxy)acetohydrazide is a solid at room temperature . It has a molecular weight of 180.21 .Wissenschaftliche Forschungsanwendungen

Application 1: Antimicrobial Properties

- Scientific Field : Pharmaceutical Chemistry and Microbiology .

- Summary of the Application : This compound has been used in the synthesis of hydrazide-hydrazone and 4-thiazolidinone derivatives, which have been studied for their antimicrobial properties .

- Methods of Application or Experimental Procedures : Equimolar quantities of 2-(3-methylphenoxy)acetohydrazide and various aldehydes were dissolved in ethanol and then refluxed for 3–5 hours using glacial acetic acid .

- Results or Outcomes : Some compounds synthesized using 2-(3-methylphenoxy)acetohydrazide showed considerable antimicrobial properties against certain microorganisms, particularly against E. coli. For example, 4-Thiazolidinones containing 3-methoxyphenyl and 3,5-dichlorophenyl moieties were found to be the most active derivatives with MICs of 2lg/mL against E. coli .

Application 2: β-Glucuronidase Inhibitors

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Phenoxyacetohydrazide Schiff base analogs, which include “2-(3-Methylphenoxy)acetohydrazide”, have been studied for their potential as β-glucuronidase inhibitors .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of Schiff base analogs, which were then tested for their β-glucuronidase inhibition potential .

- Results or Outcomes : Some compounds synthesized using “2-(3-Methylphenoxy)acetohydrazide” showed promising β-glucuronidase inhibition activity. For example, compound 1 showed an IC50 value of 9.20 ± 0.32 µM .

Application 3: Anticonvulsant Activity

- Scientific Field : Neuropharmacology .

- Summary of the Application : The compound has been used in the synthesis of benzothiazolylsulfanyl derivatives, which have been studied for their anticonvulsant activity .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of benzothiazolylsulfanyl derivatives, which were then tested for their anticonvulsant activity in mice .

- Results or Outcomes : The most active compound of the series, BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Application 4: Synthesis of Other Chemical Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : “2-(3-Methylphenoxy)acetohydrazide” is used in the synthesis of other chemical compounds .

- Methods of Application or Experimental Procedures : The compound is used in various chemical reactions to produce other compounds. The specific procedures and technical details depend on the target compound .

- Results or Outcomes : The outcomes vary depending on the target compound. In general, the use of “2-(3-Methylphenoxy)acetohydrazide” can help improve the efficiency of the synthesis process .

Application 5: Inhibition of Cyclooxygenase

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : Some evidence proposes a pharmacophoric character for the hydrazone moiety present in phenylhydrazone derivatives in the inhibition of cyclooxygenase .

- Methods of Application or Experimental Procedures : The compound was used in the synthesis of phenylhydrazone derivatives, which were then tested for their cyclooxygenase inhibition potential .

- Results or Outcomes : Some compounds synthesized using “2-(3-Methylphenoxy)acetohydrazide” showed promising cyclooxygenase inhibition activity .

Zukünftige Richtungen

While specific future directions for 2-(3-Methylphenoxy)acetohydrazide were not found in the search results, hydrazides and their derivatives have been found to have many commercial and scientific applications, including use in the manufacture of agricultural chemicals, as a powerful reducing agent in fuel cells, plant growth regulators in extractive fields, and antimicrobial drugs in pharmaceutical applications . This suggests potential future directions for research and development involving 2-(3-Methylphenoxy)acetohydrazide.

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTHKVPUJUYDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189845 | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenoxy)acetohydrazide | |

CAS RN |

36304-38-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)